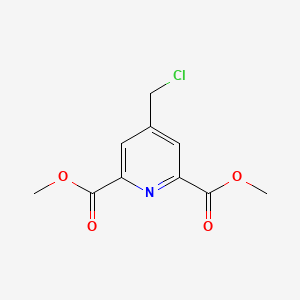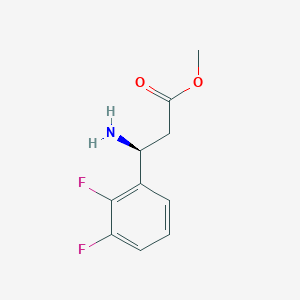
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromophenyl substituent at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1-one scaffold, which can then be further functionalized to introduce the bromophenyl group . Another method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)isoindolin-1-one often employs solventless conditions to enhance the green chemistry aspect of the synthesis. This involves simple heating and purification methods that minimize the use of harmful solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoindoline nucleus.
Reduction: This reaction can modify the bromophenyl substituent or the isoindoline ring.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1-one derivatives, which can have different functional groups replacing the bromine atom or modifying the isoindoline ring .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Another member of the isoindoline family, known for its diverse chemical reactivity and applications.
4-Bromoisoindolin-1-one: Similar in structure but lacks the phenyl substituent at the 2-position.
Uniqueness
2-(4-Bromophenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H10BrNO |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChI-Schlüssel |
RYVFNBCWCZCHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


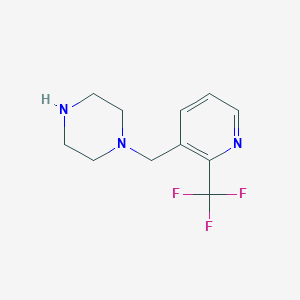

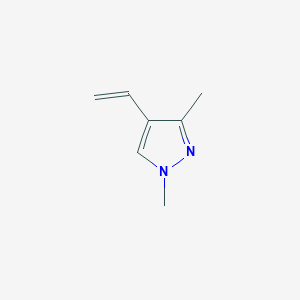

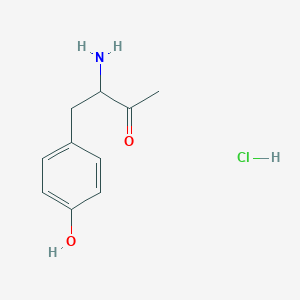
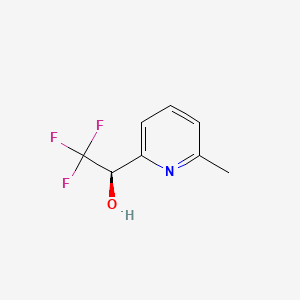

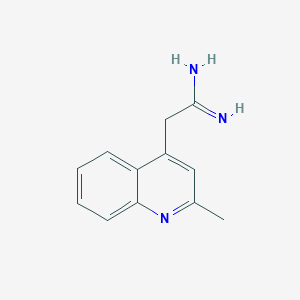

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)


